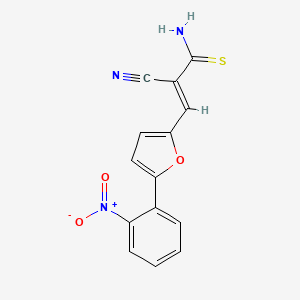

(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-enethioamide

Description

(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-enethioamide is a thioamide-functionalized acrylonitrile derivative featuring a 2-nitrophenyl-substituted furan moiety. The compound’s structure combines electron-withdrawing groups (cyano, nitro) with a thioamide group, conferring unique electronic and steric properties.

Propriétés

IUPAC Name |

(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S/c15-8-9(14(16)21)7-10-5-6-13(20-10)11-3-1-2-4-12(11)17(18)19/h1-7H,(H2,16,21)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDDAONTMJZSDT-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-enethioamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C14H9N3O3S

- Molecular Weight : 299.31 g/mol

- CAS Number : 326915-82-6

The compound features a furan ring, a cyano group, and a nitrophenyl moiety, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including resistant strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and protein synthesis pathways.

Case Study : A study conducted by Toledano-Magaña et al. (2015) demonstrated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial membrane potential.

Research Findings :

- A study published in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibits the proliferation of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites of specific enzymes, inhibiting their function.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

- Interaction with DNA : Preliminary studies suggest potential intercalation into DNA, disrupting replication processes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (E)-1-(3-Nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one | Moderate anticancer activity | Lacks cyano group |

| 5-(4-Nitrophenyl)furan-2-carboxylic Acid | Weak antimicrobial properties | Different functional groups |

Applications De Recherche Scientifique

Antimicrobial Properties

Research has demonstrated that (E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-enethioamide exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including resistant strains.

Case Study: Antibacterial Activity

Toledano-Magaña et al. (2015) investigated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) indicating potent activity against these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

The mechanism of action involves disrupting bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Activity

The anticancer properties of this compound have also been evaluated through various in vitro studies. It has shown the ability to induce apoptosis in cancer cell lines.

Research Findings:

A study published in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibits the proliferation of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

The biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : Binding to active sites of specific enzymes.

- Reactive Oxygen Species Generation : Inducing oxidative stress leading to apoptosis.

- Interaction with DNA : Potential intercalation disrupting replication processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key analogs differ in substituents on the furan ring and the terminal functional group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name (CAS/Ref) | Furan Substituent | Terminal Group | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| Target Compound | 5-(2-nitrophenyl) | Thioamide | Not reported | High polarity; potential H-bonding |

| 2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]acrylic acid ethyl ester () | 5-(2-nitrophenyl) | Ethyl ester | ~315.3* | Thermodynamic stability studied [5] |

| 3-(5-(3-Nitrophenyl)furan-2-yl)-2-tosylacrylonitrile (374544-29-3, ) | 5-(3-nitrophenyl) | Tosyl acrylonitrile | Not reported | Electron-deficient; sulfonyl group enhances reactivity |

| 2-cyano-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide (4c, ) | Naphtho[2,1-b]furan | Thioamide | Not reported | IR/NMR data available; 70–80% yield [1] |

| (E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (5910-80-5, ) | 5-(2-methyl-4-nitrophenyl) | Amide | 417.4 | Ethoxyphenyl group enhances lipophilicity [8] |

*Calculated from molecular formula C₁₆H₁₃NO₅.

Key Observations:

Nitro Group Position : The 2-nitrophenyl substituent (target compound) vs. 3-nitrophenyl () alters electron distribution. The ortho-nitro group increases steric hindrance and may reduce rotational freedom compared to para-substituted analogs [5][7].

Ethyl Ester (): Lower polarity compared to thioamide; thermodynamic studies show stable phase transitions in crystal and gas states [5].

Synthetic Yields : Thioamide derivatives (e.g., 4c in ) are typically synthesized in 70–80% yields via condensation reactions, suggesting similar efficiency for the target compound [1].

Thermodynamic and Physicochemical Properties

highlights thermodynamic studies on 2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]acrylic acid ethyl ester (Compound II), including heat capacity measurements (78–370 K) and phase stability. While analogous data for the thioamide variant are unavailable, the thioamide’s higher molecular weight and polarizability likely result in distinct thermodynamic profiles, such as elevated melting points or altered solubility [5].

Table 2: Thermodynamic Comparison (Selected Compounds)

| Compound | Phase | Heat Capacity Range (K) | Key Findings |

|---|---|---|---|

| Compound II () | Crystal | 78–370 | Polynomial dependencies established |

| Compound I () | Crystal | 5–80 | Low-temperature phase transitions |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-enethioamide?

- Methodology : A plausible route involves condensation reactions between 2-nitrobenzaldehyde derivatives and furan-based precursors, followed by cyano and thioamide functionalization. For example, nitrobenzaldehyde can react with a furan-2-yl ketone under basic conditions (e.g., Knoevenagel condensation) to form the α,β-unsaturated backbone. Thioamide introduction may require treatment with Lawesson’s reagent or thiourea derivatives. Purification via column chromatography (hexane:ethyl acetate gradients) and structural validation via NMR and mass spectrometry are critical .

Q. How can thermodynamic properties (e.g., heat capacity, phase transitions) of this compound be experimentally determined?

- Methodology : Use low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) to measure heat capacities in the range of 78–370 K. Polynomial fits to experimental data enable calculation of standard thermodynamic functions (entropy, enthalpy, Gibbs energy) for condensed and gas phases. Differential scanning calorimetry (DSC) can identify phase transitions .

Q. What spectroscopic techniques are essential for characterizing its molecular structure?

- Methodology :

- NMR : H and C NMR to confirm substituent positions and stereochemistry.

- FT-IR : Identify functional groups (e.g., nitrile stretch ~2200 cm, thioamide N–H bend ~1600 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what validation tools ensure accuracy?

- Methodology : For single-crystal X-ray data, use SHELXL for refinement, incorporating anisotropic displacement parameters and hydrogen bonding constraints. Validate geometry with Mercury CSD 2.0, which checks bond distances/angles against the Cambridge Structural Database (CSD). Check for twinning or disorder using the R metric and ADDSYM in PLATON .

Q. What computational approaches (e.g., DFT) are suitable for analyzing its electronic structure and reactivity?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites. Solvent effects can be modeled using the PCM framework. Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. How can contradictions in experimental vs. computational data (e.g., bond lengths, thermodynamic values) be resolved?

- Methodology :

- Crystallography : Re-examine thermal motion models (e.g., TLS refinement in SHELXL) if computed bond lengths deviate >0.02 Å from experimental values.

- Thermodynamics : Cross-check calorimetric data with gas-phase DFT-derived entropy values. Discrepancies may indicate crystal packing effects or incomplete phase purity .

Q. What strategies optimize the compound’s stability during biological activity assays (e.g., enzyme inhibition studies)?

- Methodology :

- Solubility : Pre-dissolve in DMSO (≤10 mg/mL) and dilute in assay buffer to avoid precipitation.

- Stability : Monitor degradation via HPLC at 25°C over 24 hours. Use cryopreservation (-80°C) for long-term storage.

- Activity Assays : Adapt protocols from structurally related inhibitors (e.g., AGK2’s SIRT2 inhibition assays using fluorogenic substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.